molecular formula C11H8FN B15167198 2-(2-Fluoroethenyl)quinoline CAS No. 651025-11-5

2-(2-Fluoroethenyl)quinoline

Cat. No.: B15167198
CAS No.: 651025-11-5
M. Wt: 173.19 g/mol
InChI Key: UUEJBKDXSSJCMW-UHFFFAOYSA-N
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Description

2-(2-Fluoroethenyl)quinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in medicinal chemistry, synthetic organic chemistry, and industrial applications due to its versatile reactivity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoroethenyl)quinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the reaction of 2-aminoaryl aldehydes or ketones with fluorinated reagents under specific conditions . Another approach involves the use of cyclization reactions mediated by catalysts such as Cp2ZrCl2 and I2 at room temperature .

Industrial Production Methods

Industrial production of this compound often employs green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. For example, the use of nanostructured TiO2 photocatalysts under microwave irradiation has been reported for the efficient synthesis of quinoline derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoroethenyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the fluorine atom can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogenating agents and organometallic compounds are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines with enhanced biological activities .

Scientific Research Applications

2-(2-Fluoroethenyl)quinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)quinoline
  • 2-(Chloroethenyl)quinoline
  • 2-(Bromoethenyl)quinoline

Uniqueness

2-(2-Fluoroethenyl)quinoline is unique due to the presence of the fluoroethenyl group, which enhances its biological activity and chemical stability compared to other halogenated quinolines. The fluorine atom’s high electronegativity and small size contribute to the compound’s unique reactivity and interaction with biological targets .

Properties

CAS No.

651025-11-5

Molecular Formula

C11H8FN

Molecular Weight

173.19 g/mol

IUPAC Name

2-(2-fluoroethenyl)quinoline

InChI

InChI=1S/C11H8FN/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-8H

InChI Key

UUEJBKDXSSJCMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CF

Origin of Product

United States

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